nAChR Subtype-Selective Agonist Activity
Alpha-Ethyl-2-naphthaleneacetic acid demonstrates differential agonist potency across human nAChR subtypes, with EC50 values ranging from 7,000 nM (α4β4) to 68,000 nM (α4β2 and α3β4) [1]. This contrasts with the endogenous agonist acetylcholine, which typically exhibits EC50 values in the low micromolar range (e.g., ~3-30 μM) for these subtypes [2]. The compound's moderate potency and subtype profile may be useful as a pharmacological tool for probing nAChR function.
| Evidence Dimension | nAChR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM (α4β4), 68,000 nM (α4β2), 68,000 nM (α3β4) |
| Comparator Or Baseline | Acetylcholine: EC50 ≈ 3,000-30,000 nM for human nAChR subtypes |
| Quantified Difference | Target is ~2-3 fold less potent than ACh on α4β4, but >20-fold less potent on α4β2/α3β4 |
| Conditions | Recombinant human nAChR subtypes expressed in HEK cells; functional agonist assay |
Why This Matters
Enables researchers to select a compound with a defined nAChR subtype activity profile distinct from the endogenous ligand.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226) Activity Data for alpha-Ethyl-2-naphthaleneacetic acid on nAChR Subtypes. View Source
- [2] Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. View Source
